REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[OH:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[CH:2]=[O:1] |f:2.3.4|
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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OCC1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 h
|
Duration
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20 h
|
Type
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FILTRATION
|
Details
|
The mixture is filtered through kieselguhr
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The title compound is directly reacted further
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |